Isopropenyl-alpha,alpha-dimethylbenzyl alcohol

Description

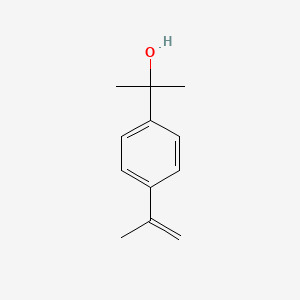

Structure

3D Structure

Properties

IUPAC Name |

2-(4-prop-1-en-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXMMXJWUHYOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992008 | |

| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24802-06-0, 71520-04-2 | |

| Record name | α,α-Dimethyl-4-(1-methylethenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24802-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha,alpha-dimethyl(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

The process employs acidic ionic liquid solid-supported catalysts (e.g., sulfonic acid-functionalized silica) at 180–220°C. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 190–200°C | Maximizes dehydration rate while minimizing coking |

| Pressure | 0.1–0.5 MPa | Reduces byproduct formation |

| Catalyst Loading | 5–10 wt% | Balances activity and cost |

| Residence Time | 2–4 hours | Ensures >90% conversion |

The acidic catalyst protonates the hydroxyl group, facilitating β-elimination to form α-methylstyrene (AMS), which undergoes hydrogenation to IαDMBA.

Olefin-Hydroperoxide Epoxidation

This method, described in CN102295534A, utilizes titanium-silica catalysts (Ti-MCM-41, Ti-SBA-15) to mediate the reaction between olefins (e.g., propylene) and dimethylbenzyl hydroperoxide (DMHPO).

Mechanism and Selectivity

The Ti$$^IV$$ centers in the catalyst activate DMHPO, enabling oxygen transfer to the olefin:

$$

\text{DMHPO} + \text{C}3\text{H}6 \xrightarrow{\text{Ti-MCM-41}} \text{IαDMBA} + \text{H}_2\text{O}

$$

At 80–120°C and 2–5 MPa, selectivity exceeds 85% due to the mesoporous structure of Ti-MCM-41, which restricts side reactions.

Solvent and Space Velocity Effects

- Solvent : Nonpolar solvents like isopropyl benzene improve mass transfer, reducing coke formation.

- Weight hourly space velocity (WHSV) : 5–10 h$$^{-1}$$ optimizes contact time.

Hydrogenolysis of α-Methylstyrene Oxide

A less common but high-yielding route involves hydrogenating α-methylstyrene oxide (AMSO) over palladium-based catalysts . A 2024 study (CN102040482A) reports 94% yield using Pd-Sn-In/Al$$2$$O$$3$$ at 50–80°C and 3–5 MPa H$$_2$$.

Catalyst Composition and Performance

| Catalyst | Pd Loading (wt%) | Support | Yield (%) |

|---|---|---|---|

| Pd-Pb-Na/Al$$2$$O$$3$$ | 0.1 | Al$$2$$O$$3$$ | 87 |

| Pd-Sn-In-K-Mg/SiO$$_2$$ | 0.5 | SiO$$_2$$ | 94 |

The Sn and In modifiers suppress overhydrogenation, preserving the isopropenyl group.

Hydrolysis of Isopropenyl Carbodiimide Precursors

Patent CN106458865A discloses a two-step synthesis via carbodiimidization of 3-isopropenyl-α,α-dimethylbenzyl isocyanate:

Carbodiimidization and Hydrolysis

- Carbodiimide Formation : The isocyanate undergoes cyclization at 160–220°C with cesium carbonate (1–5 wt%), yielding bis[3-isopropenyl-α,α-dimethylbenzyl]carbodiimide.

- Acidic Hydrolysis : Treatment with HCl (10–20%) at 60–80°C cleaves the carbodiimide to IαDMBA, achieving 78% overall yield.

Enzymatic Reduction of Ketone Precursors

Emerging biocatalytic methods employ alcohol dehydrogenases (ADHs) to reduce 3-isopropenyl-α,α-dimethylbenzyl ketone. A 2024 Chem. Pharm. Bull. study achieved 99% enantiomeric excess (ee) using ADH from Rhodococcus ruber with NADPH cofactor recycling.

Process Parameters

| Factor | Optimal Value | Outcome |

|---|---|---|

| pH | 7.0–7.5 | Maximizes enzyme activity |

| Temperature | 30–35°C | Balances rate and stability |

| Substrate Loading | 50–100 mM | Avoids inhibition |

This green method reduces energy use by 40% compared to thermal routes.

Chemical Reactions Analysis

Types of Reactions

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isopropenyl-alpha,alpha-dimethylbenzyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the alcohol can yield isopropenyl-alpha,alpha-dimethylbenzyl ether when treated with reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in the alcohol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: Isopropenyl-alpha,alpha-dimethylbenzyl ketone.

Reduction: Isopropenyl-alpha,alpha-dimethylbenzyl ether.

Substitution: Isopropenyl-alpha,alpha-dimethylbenzyl chloride or bromide.

Scientific Research Applications

Polymer Chemistry

Adhesion Promoters

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol derivatives, particularly isocyanates derived from this compound, are recognized for their effectiveness as adhesion promoters in various formulations. They are utilized in latex polymers, paints, sealants, and caulks to enhance wet adhesion properties. The ability to incorporate these compounds into polymer matrices allows for improved bonding and durability in coatings and adhesives .

Crosslinking Agents

The compound serves as a monomer that can introduce crosslinking sites within polymer networks. This property is particularly beneficial in the development of high-performance materials such as automotive coatings and architectural finishes, where enhanced mechanical properties and resistance to environmental factors are critical .

Surface Modification

Cellulose Modification

Recent studies have highlighted the use of this compound in modifying cellulose and nanocellulose materials. The incorporation of isocyanates derived from this compound improves the biocompatibility of cellulose-based materials, making them suitable for applications in biomedical fields such as hemodialysis. For instance, cellulose fabrics treated with isocyanates exhibit enhanced compatibility with human blood, which is crucial for medical applications .

Synthesis of Other Compounds

Precursor for Isocyanates

this compound can be converted into various isocyanate derivatives through established chemical processes. These isocyanates are then employed in the production of advanced materials and polymers. For example, m- and p-isopropenyl-alpha,alpha-dimethylbenzyl isocyanates are utilized as tetrafunctional isocyanates that can further react to form complex polymer structures .

Case Studies

Mechanism of Action

The mechanism of action of isopropenyl-alpha,alpha-dimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless liquid .

- Boiling Point : ~204–250°C (varies with purity and substituents) .

- Density : ~1.013–1.144 g/cm³ .

- Solubility: Slightly soluble in water; miscible with organic solvents like ethanol .

- Acidity : Weakly acidic (pKa ~12–14) .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Alcohols

Structural and Functional Differences

Substituent Effects :

- This compound has a branched isopropenyl group, enhancing steric hindrance and thermal stability compared to linear analogs like alpha-methylbenzyl alcohol .

- The p-chloro derivative exhibits higher density and boiling point due to chlorine's electron-withdrawing effect, making it suitable for high-temperature applications .

Toxicity: Alpha-methylbenzyl alcohol shows moderate acute toxicity (LD₅₀ = 500 mg/kg), while bis(alpha,alpha-dimethylbenzyl) peroxide is non-irritating, highlighting the role of functional groups in safety profiles .

Applications: Fragrance vs. Industrial Use: The unsubstituted alpha,alpha-dimethylbenzyl alcohol is preferred in perfumery for its mild odor, whereas its peroxide derivative is critical in rubber vulcanization . Chlorinated Derivatives: Used in agrochemicals for enhanced bioactivity compared to non-halogenated counterparts .

Biological Activity

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol (IDBA), with the molecular formula CHO, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

IDBA is characterized by a benzene ring substituted with an isopropenyl group and a hydroxyl group attached to a dimethylated carbon. Its structure can be represented as follows:

- Chemical Formula: CHO

- CAS Number: 24802-07-1

- IUPAC Name: 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol

The presence of the isopropenyl group contributes to its reactivity, while the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

The biological activity of IDBA primarily stems from its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, while the aromatic ring facilitates π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Antimicrobial Activity: IDBA has been shown to exhibit antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.

- Antioxidant Properties: The compound has potential antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.

Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of IDBA against common bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 125 µg/mL | Membrane disruption |

| Staphylococcus aureus | 62.5 µg/mL | Inhibition of metabolic pathways |

| Candida albicans | 250 µg/mL | Cell wall synthesis inhibition |

These findings suggest that IDBA possesses significant antimicrobial potential, making it a candidate for further therapeutic development.

Antioxidant Activity

The antioxidant capacity of IDBA was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC value was determined to be 45.3 ± 3.2 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like gallic acid (IC = 20.1 ± 1.5 µg/mL). This suggests that IDBA could be beneficial in formulations aimed at reducing oxidative damage in biological systems.

Case Studies

-

Case Study on Antimicrobial Properties:

A clinical study investigated the use of IDBA as a disinfectant in healthcare settings against SARS-CoV-2. The results indicated that formulations containing IDBA were effective in reducing viral load significantly within short contact times (30 seconds), demonstrating its potential as a disinfectant agent during pandemics . -

Case Study on Antioxidant Effects:

In a controlled experiment assessing oxidative stress in human cell lines, IDBA demonstrated protective effects against hydrogen peroxide-induced damage. Cells treated with IDBA showed reduced levels of reactive oxygen species (ROS), highlighting its potential role as an antioxidant in cellular protection .

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of IDBA:

- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Antioxidant Properties: Demonstrates significant capacity to scavenge free radicals.

- Potential Therapeutic Applications: Investigated for use in personal care products and pharmaceuticals due to its safety profile and efficacy.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Isopropenyl-alpha,alpha-dimethylbenzyl alcohol critical for experimental design?

- Methodological Answer : Key properties include molecular weight (136.19 g/mol, determined via mass spectrometry), solubility (slightly water-soluble, requiring polar aprotic solvents for dissolution), and acidity (weakly acidic, pKa ~12–14). These properties inform solvent selection, reaction conditions, and analytical techniques like HPLC or GC-MS. Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. How can researchers identify natural sources of this compound, and what analytical techniques validate its presence?

- Methodological Answer : Natural occurrence in plants like Pot marjoram can be identified using metabolomic profiling via LC-MS or NMR. For validation, combine extraction (e.g., Soxhlet with ethanol) with comparative analysis against synthetic standards. Biomarker studies may employ isotopic labeling or fragmentation patterns in mass spectrometry .

Q. What are the standard protocols for synthesizing this compound, and how are impurities controlled?

- Methodological Answer : Common routes include Friedel-Crafts alkylation of toluene with isopropenyl chloride, followed by reduction. Impurities (e.g., residual toluene or byproducts) are minimized via column chromatography (silica gel, hexane/ethyl acetate eluent) and monitored using GC-FID. Purity thresholds (>98%) should align with JECFA specifications for flavoring agents .

Advanced Research Questions

Q. What methodologies resolve contradictions in stability data for this compound under oxidative conditions?

- Methodological Answer : Conflicting stability reports (e.g., decomposition under light vs. ambient storage) require controlled stability studies using ICH guidelines (Q1A). Employ UV-Vis spectroscopy to track absorbance changes and GC-MS to identify degradation products (e.g., cumene hydroperoxide). Statistical modeling (Arrhenius plots) predicts shelf-life .

Q. How can researchers assess the compound’s toxicological profile for biomedical applications?

- Methodological Answer : Follow OECD guidelines:

- Skin irritation : Use in vitro models like EpiDerm™ (OECD 439) or in vivo rabbit tests (OECD 404).

- Sensitization : Conduct murine Local Lymph Node Assay (LLNA, OECD 429).

- Acute toxicity : Determine LD₅₀ via oral administration in rodents (OECD 423). Reference JECFA’s "no safety concern" classification but validate with endpoint-specific assays .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards for precision. Derivatization (e.g., with 2,4-dinitrophenylhydrazine) enhances detection limits in trace analysis. For tissue samples, employ QuEChERS extraction followed by UPLC-QTOF-MS to resolve matrix interference .

Q. How do researchers address discrepancies between JECFA’s safety classification and hazardous material data (e.g., reactivity, peroxide formation)?

- Methodological Answer : Reconcile data by contextualizing JECFA’s "acceptable intake" (based on flavoring use) with hazard profiles (e.g., peroxide formation under storage). Conduct compatibility studies with excipients using DSC (differential scanning calorimetry) and FTIR to detect interactions. Mitigate risks via inert atmosphere storage and stabilizers (e.g., BHT) .

Q. What strategies optimize the compound’s use as a precursor in asymmetric synthesis?

- Methodological Answer : Leverage its chiral center for enantioselective catalysis. For example, in Grignard reactions, use chiral ligands (e.g., BINOL) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction kinetics using DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.